Bicyclooctyl
Description
Classification and Nomenclature of Bicyclooctyl Isomers
The nomenclature of bicyclic compounds, including this compound isomers, follows the IUPAC system, which categorizes them primarily by the number and arrangement of shared carbon atoms between the two rings. This classification leads to three main types: bridged, fused, and spiro.
Bridged this compound Frameworks
Bridged this compound compounds are characterized by two rings sharing two non-adjacent carbon atoms, known as bridgehead carbons, which are connected by one or more carbon chains (bridges). The IUPAC nomenclature for bridged systems uses the prefix "bicyclo-" followed by brackets containing three numbers representing the number of carbon atoms in each of the three bridges connecting the two bridgehead carbons, in descending order, and finally the alkane name corresponding to the total number of carbon atoms in the system. For bicyclooctyls, the total carbon count is eight. youtube.com
Common examples of bridged bicyclooctyls include:
Bicyclo[3.3.0]octane : This isomer features two rings sharing two bridgehead carbons, with three bridges containing 3, 3, and 0 carbon atoms, respectively. It can also be considered a fused system due to the shared bond. nih.gov
Bicyclo[2.2.2]octane : This highly symmetrical structure has two bridgehead carbons connected by three bridges, each containing two carbon atoms. nih.govuni.lunih.gov Its rigid framework is often utilized in studies of molecular geometry and reactivity. gla.ac.uk
Bicyclo[3.2.1]octane : This system consists of two bridgehead carbons connected by bridges of 3, 2, and 1 carbon atoms. nih.gov
The general formula for bicyclo[x.y.z]octane indicates that x + y + z + 2 (bridgehead carbons) = 8.
Table 1: Common Bridged this compound Isomers
| Compound Name | IUPAC Name | Bridge Lengths (x.y.z) | PubChem CID |
| Bicyclo[3.3.0]octane | bicyclo[3.3.0]octane | 3.3.0 | 91751261* |
| Bicyclo[2.2.2]octane | bicyclo[2.2.2]octane | 2.2.2 | 9235 |
| Bicyclo[3.2.1]octane | bicyclo[3.2.1]octane | 3.2.1 | 260716 |
Fused this compound Frameworks
Fused this compound compounds are characterized by two rings sharing two adjacent carbon atoms, forming a common bond between them. This arrangement results in a more compact structure compared to bridged systems. While bicyclo[3.3.0]octane can be viewed as a bridged system with a zero-carbon bridge, it is often also categorized as a fused system due to the direct sharing of a bond. nih.gov
Another prominent example of a fused this compound is:
Bicyclo[4.2.0]octane : This fused system consists of a four-membered ring fused to a six-membered ring, sharing two adjacent carbon atoms. uni.lunih.govnih.govnist.gov
Table 2: Common Fused this compound Isomers
| Compound Name | IUPAC Name | Ring Sizes (fused) | PubChem CID |
| Bicyclo[3.3.0]octane | bicyclo[3.3.0]octane | 5,5 | 91751261* |
| Bicyclo[4.2.0]octane | bicyclo[4.2.0]octane | 4,6 | 136091 |
*Note: CID 91751261 is for a substituted bicyclo[3.3.0]octane, but represents the core framework. CID 5311181 zhanggroup.org and 524286 nih.gov are also for substituted bicyclo[3.3.0]octane derivatives.
Spiro this compound Frameworks
Spiro this compound compounds are distinct in that their two rings share only a single common carbon atom, known as the spiro atom. youtube.com The nomenclature for spiro compounds uses the prefix "spiro-" followed by brackets containing two numbers representing the number of carbon atoms in each ring, excluding the spiro atom, in ascending order, and then the alkane name corresponding to the total number of carbon atoms. For bicyclooctyls, the total carbon count is eight.
Examples of spiro bicyclooctyls include:
Spiro[3.4]octane : This system consists of a four-membered ring and a five-membered ring connected by a single spiro carbon. nih.gov
Spiro[4.3]octane : This isomer features a five-membered ring and a four-membered ring sharing a spiro carbon.
Table 3: Common Spiro this compound Isomers
| Compound Name | IUPAC Name | Ring Sizes (spiro) | PubChem CID |
| Spiro[3.4]octane | spiro[3.4]octane | 4,5 | 135980 |
| Spiro[4.3]octane | spiro[4.3]octane | 5,4 | N/A* |
Historical Context of Bicyclic Systems Research
The study of bicyclic systems has a rich history, driven by their unique structural features and the challenges they pose in synthesis and understanding reactivity. Early research in organic chemistry laid the groundwork for understanding the complex geometries and strain energies associated with these rigid frameworks. The development of systematic nomenclature, such as the IUPAC system, was crucial for accurately describing these intricate structures.
Interest in bicyclic compounds, including bicyclooctyls, grew as chemists sought to understand the relationship between molecular structure and properties. The synthesis of highly strained trans-fused bicyclo[3.3.0]octane systems, for instance, has been a particularly challenging area, with significant historical efforts dedicated to developing synthetic approaches due to their presence in various natural products. nih.gov The rigid nature of bridged bicyclic systems like bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane made them valuable models for studying chemical phenomena such as through-bond and through-space electronic interactions. rsc.orgoregonstate.edu
Current Research Frontiers in this compound Chemistry
Current research in this compound chemistry continues to explore their synthetic methodologies, conformational properties, and diverse applications. The unique structural rigidity and defined spatial arrangements of this compound frameworks make them attractive for various cutting-edge applications.
Natural Product Synthesis : this compound moieties are found in numerous natural products, many of which exhibit significant biological activities. Research continues to focus on developing efficient and stereoselective synthetic routes to these complex natural products, often involving the construction of the this compound core. The synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane ring systems remains an active and challenging area. nih.gov
Medicinal Chemistry : The defined three-dimensional structure of this compound systems can be exploited in drug design to achieve specific molecular recognition and binding to biological targets. They are investigated as scaffolds for developing new therapeutic agents. Bicyclic and cage compounds, including bicyclooctyls, have been extensively used as medicinals and pesticides at the research level. core.ac.uk For example, small bicyclic molecules have been studied for their effects on biological systems like Saccharomyces cerevisiae, providing insights for designing bioactive compounds. frontiersin.org
Materials Science : this compound units can be incorporated into polymers and other materials to impart desirable physical properties, such as increased thermal resistance or rigidity. core.ac.uk Their rigid structures can influence the bulk properties of materials, making them relevant in the design of advanced polymers and functional materials. For instance, this compound units have been explored in rod-like molecules for singlet energy transfer studies. researchgate.net
Catalysis and Supramolecular Chemistry : The well-defined cavities and rigid frameworks of some this compound derivatives make them suitable for applications in catalysis, particularly as chiral ligands or as building blocks for supramolecular assemblies. The synthesis of spiro-isoindolinone frameworks, which can incorporate bicyclic systems, highlights ongoing work in this area. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
6708-17-4 |
|---|---|
Molecular Formula |
C16H30 |
Molecular Weight |
222.41 g/mol |
IUPAC Name |
cyclooctylcyclooctane |
InChI |
InChI=1S/C16H30/c1-3-7-11-15(12-8-4-1)16-13-9-5-2-6-10-14-16/h15-16H,1-14H2 |
InChI Key |
NLUNLVTVUDIHFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C2CCCCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclooctyl Compounds
General Principles of Bicyclic Ring Construction
The formation of bicyclic ring systems traditionally relies on two primary approaches: the annulation of a side chain onto an existing ring and various cycloaddition reactions. nih.gov Annulation strategies build one ring onto another, step-by-step. Cycloaddition reactions, such as the Diels-Alder reaction, can form both rings simultaneously in a highly stereocontrolled manner.
More modern approaches include transannular reactions, where a bond is formed across a larger, pre-formed ring. For instance, a transannular SmI2-mediated ketone-olefin cyclization has been effectively used to construct bicyclo[3.3.0]octane ring systems from cyclooctanone (B32682) derivatives. nih.gov Other general strategies that have been developed include ring-closing metathesis (RCM), Nozaki–Hiyama–Kishi (NHK) cyclization, radical cyclization, and Lewis acid-promoted cyclizations. nih.gov
Bicyclic systems are classified based on how the rings are joined:
Fused rings share two adjacent atoms (e.g., bicyclo[4.2.0]octane). openochem.orglibretexts.org
Bridged rings share two non-adjacent atoms, known as bridgeheads, with one or more atoms in each of the three paths connecting them (e.g., bicyclo[2.2.2]octane). libretexts.orgmasterorganicchemistry.com
Targeted Synthesis of Specific Bicyclooctyl Isomers
The specific isomer of the this compound core dictates the synthetic approach, with unique challenges and methodologies associated with each framework.
The bicyclo[2.2.2]octane skeleton is a common and symmetrical bridged system. A primary route to its synthesis is the Diels-Alder reaction. However, other powerful methods have been developed. An organocatalytic one-pot Michael addition-aldol reaction using 2-cyclohexenone and phenylacetaldehyde (B1677652) provides enantiomerically pure 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one, a versatile intermediate. researchgate.net Another approach involves treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst to yield an oxo-substituted bicyclo[2.2.2]octane intermediate, which can be further derivatized. wipo.intgoogle.com Metal-free tandem reactions have also been developed to access bicyclo[2.2.2]octane-1-carboxylates with high enantioselectivity. rsc.org
| Starting Material(s) | Key Reagents/Reaction Type | Product | Ref. |
| 2-Cyclohexenone, Phenylacetaldehyde | Organocatalytic Michael addition-aldol | 6-Hydroxy-5-phenylbicyclo[2.2.2]octan-2-one | researchgate.net |
| 1,4-Dimethylene cyclohexane | Oxidizing agent, Transition metal catalyst | Oxo-substituted bicyclo[2.2.2]octane | wipo.intgoogle.com |
| Various | Metal-free tandem reaction | Bicyclo[2.2.2]octane-1-carboxylates | rsc.org |
| Dimethyl terephthalate, Tetracyanoethylene | Diels-Alder reaction | 1,4-Disubstituted bicyclo[2.2.2]octanes | cdnsciencepub.com |
The bicyclo[3.3.0]octane system consists of two fused five-membered rings. The trans-fused isomer is particularly challenging to synthesize due to high ring strain. rsc.orgresearchgate.net The synthesis of natural products containing this core has driven the development of novel synthetic methods. rsc.org
One innovative strategy involves the photoinduced intramolecular cyclization of acylsilanes that bear a boronate group. This method efficiently produces the highly strained trans-fused bicyclo[n.3.0] system as a single diastereomer. acs.org Another advanced approach, used in the total synthesis of 4β-acetoxyprobotryane-9β,15α-diol, constructed the trans-fused bicyclo[3.3.0]octane core through a unique benzilic acid-type rearrangement under mild conditions. researchgate.netsustech.edu.cn Additionally, diastereoselective reductive-amination and cyclization one-pot sequences have been used to create 2-azabicyclo[3.3.0]octane derivatives. scielo.br
| Precursor Type | Key Reaction/Strategy | Product System | Ref. |
| Acylsilane with boronate | Photoinduced intramolecular cyclization | trans-fused bicyclo[3.3.0]octane | acs.org |
| [6-5-5] tricyclic precursor | Benzilic acid-type rearrangement | trans-fused bicyclo[3.3.0]octane | researchgate.netsustech.edu.cn |
| Diene and dienophile | Rhodium-catalyzed [4+2] cycloaddition | [6-5-5] tricyclic system with bicyclo[3.3.0]octane core | researchgate.netsustech.edu.cn |
| Diester | Diastereoselective reductive amination-cyclization | 2-Azabicyclo[3.3.0]octane | scielo.br |
The bicyclo[3.2.1]octane framework is a key structural component in many natural products. tandfonline.combeilstein-journals.org A variety of synthetic methods have been established to access this bridged system. A base-catalyzed reaction of 1,3-cyclopentanediones tethered to activated olefins can produce highly substituted bicyclo[3.2.1]octane derivatives in high yields. rsc.org Another classic and effective method is the intramolecular carbon-hydrogen insertion via the copper-catalyzed decomposition of diazomethyl ketones. tandfonline.com
More recent strategies include the double Michael addition of carbon nucleophiles to 7-membered ring dienones, which yields 8-disubstituted bicyclo[3.2.1]octane-3-ones. rsc.org The synthesis of enantiopure, highly functionalized bicyclo[3.2.1]octane systems has been achieved from the monoterpene carvone, using a sequence featuring an intramolecular Diels-Alder reaction and a cyclopropane (B1198618) ring opening. mdpi.com For nitrogen-containing analogues, the 2-azabicyclo[3.2.1]octane core can be assembled through various intramolecular cyclizations and rearrangement reactions. rsc.org
| Starting Material/Precursor | Key Reagents/Reaction Type | Product System | Ref. |
| 1,3-Cyclopentanediones with olefin tether | Base-catalyzed reaction | Bicyclo[3.2.1]octane-6,8-dione | rsc.org |
| α-Diazomethylketones | Metal-catalyzed C-H insertion | Bicyclo[3.2.1]octanone derivatives | tandfonline.com |
| 7-Membered ring dienones | Double Michael Addition (DMA) | 8-Disubstituted bicyclo[3.2.1]octane-3-ones | rsc.org |
| Carvone | Intramolecular Diels-Alder / Cyclopropane opening | Enantiopure bicyclo[3.2.1]oct-1-ene derivatives | mdpi.com |
| Cyclopentane/Piperidine derivatives | Intramolecular cyclization / Rearrangement | 2-Azabicyclo[3.2.1]octane | rsc.org |
Beyond the more common isomers, synthetic strategies have been developed for other bicyclooctane frameworks. For example, bicyclo[4.1.1]octanes have gained attention as potential bioisosteres for meta-substituted arenes. rsc.org Recent advancements in their synthesis utilize innovative (4+3) cycloaddition strategies. These methods involve the reaction of bicyclobutanes (BCBs) with 1,4-dipoles, providing versatile and efficient routes to complex bicyclo[4.1.1]octane derivatives. rsc.org Intramolecular cyclization has also been a traditional strategy for constructing the bicyclo[4.1.1] system. rsc.org
Bicyclo[3.2.1]octane Derivatives Synthesis
Advanced Synthetic Strategies
Modern organic synthesis has introduced sophisticated and powerful methods for constructing bicyclic systems. These advanced strategies often provide access to complex scaffolds with high efficiency and selectivity. Organometallic reagents, including those of lithium, magnesium, and zinc, are widely used for the functionalization of fused bicyclic heteroaromatics through methods like directed metalation and halogen/metal exchange. rsc.orgresearchgate.net
Radical reactions have also emerged as a powerful tool. For instance, a SmI2-mediated reductive radical 1,6-addition strategy has been used for synthesizing BCOs. rsc.org In the realm of catalysis, a rhodium-catalyzed [4+2] cycloaddition was a key step in a total synthesis of a highly strained natural product containing a trans-fused bicyclo[3.3.0]octane ring system. sustech.edu.cn Furthermore, the development of bicyclic peptide synthesis has spurred new chemical preparation strategies that create rigid structures with high affinity and selectivity for biological targets, although the focus here remains on the chemical construction of the core framework. magtech.com.cn
Photochemical Synthesis Routes
Organometallic Reagents in this compound Synthesis
Organometallic reagents are indispensable tools in modern organic synthesis, enabling a wide range of transformations, including the formation of carbon-carbon bonds. In the context of this compound synthesis, these reagents play a crucial role in various synthetic strategies.
Grignard Reagent Formation with this compound Groups
Grignard reagents, with the general formula R-Mg-X, are highly reactive organomagnesium compounds that serve as powerful nucleophiles. wikipedia.org They are typically formed by the reaction of an organic halide with magnesium metal in an ether solvent. leah4sci.com The formation of Grignard reagents with this compound groups allows for the introduction of this bulky and structurally complex moiety into other molecules.
The preparation of a Grignard reagent from a this compound halide follows the general procedure for Grignard reagent synthesis. wikipedia.orgleah4sci.com However, due to the steric hindrance of the this compound group, the reaction may require specific conditions or activating agents to proceed efficiently. Once formed, the this compound Grignard reagent can participate in a variety of reactions, such as nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters), epoxides, and nitriles, to create new carbon-carbon bonds. leah4sci.commasterorganicchemistry.com
It is important to note that the presence of acidic functional groups in the molecule can interfere with the formation of the Grignard reagent. masterorganicchemistry.com In such cases, protecting groups may be necessary to mask the acidic protons during the Grignard reagent formation and subsequent reactions. masterorganicchemistry.com
Boron-Mediated Coupling Reactions (e.g., Lithiation-Borylation)
Boron-mediated reactions represent a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex molecules. The lithiation-borylation strategy, in particular, leverages the unique reactivity of organoboron compounds to facilitate stereospecific homologation. illinois.edu This process generally involves the reaction of an organolithium species with a boronic ester to form a borate (B1201080) complex, which then undergoes a 1,2-metallate rearrangement to yield a homologated boron compound. illinois.educapes.gov.brnih.gov This methodology allows for the iterative construction of stereogenic centers with a high degree of control. capes.gov.brnih.gov
While the lithiation-borylation reaction has been extensively applied to acyclic and other cyclic systems, its application to this compound synthesis is an area of ongoing research. A notable advancement in the synthesis of bicyclic alkyl boronates involves an intramolecular coupling strategy. amazonaws.com This approach utilizes the base-mediated reaction of cyclobutane-tethered sulfonyl hydrazones with boronic esters to construct strained bicyclic systems. amazonaws.com For instance, a bicyclo[3.2.1]octane derivative has been synthesized using this method, highlighting its potential for creating complex, multi-substituted bicyclic scaffolds. amazonaws.com The resulting bridgehead alkyl boronates serve as versatile intermediates for further functionalization, offering a modular pathway to a variety of substituted this compound compounds. amazonaws.com
The general applicability of this intramolecular cyclization has been demonstrated through the synthesis of various caged bicyclic molecules, including those with [3.2.1] scaffolds. amazonaws.com This method provides a novel and operationally simple route to multi-substituted bicyclic boronates, which are valuable precursors for the synthesis of bioisosteres of benzene (B151609) and other complex organic molecules. amazonaws.com
Table 1: Example of Boron-Mediated Synthesis of a this compound Derivative amazonaws.com
| Starting Material Precursor | Key Reagents | Product Scaffold | Significance |
| Cyclobutane-tethered sulfonyl hydrazone and boronic ester | Base | Bicyclo[3.2.1]octane | Provides access to multi-substituted bicyclic boronates as versatile synthetic intermediates. |
Transition Metal Catalysis in this compound Functionalization
Transition metal catalysis has emerged as an indispensable tool for the functionalization of bicyclic systems, enabling the construction of intricate molecular architectures with high efficiency and selectivity. bris.ac.uk Palladium-catalyzed reactions, in particular, have been successfully employed in the synthesis and rearrangement of this compound frameworks.
One powerful strategy involves the palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. rsc.org This reaction allows for the construction of chiral bicyclo[3.2.1]octanes bearing one all-carbon quaternary and two tertiary stereogenic centers with high diastereo- and enantioselectivities. rsc.org Alcohols, phenols, and amines can be used as coupling reagents, leading to a diverse range of multifunctionalized bicyclic products. rsc.org This method represents a significant advancement in the enantioselective difunctionalization of internal alkenes and provides a robust route to complex chiral bicyclooctanes. rsc.org
Palladium catalysis has also been utilized in the isomerization of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans to afford functionalized bicyclo[3.2.1]octan-8-ones. capes.gov.brnih.gov This rearrangement proceeds with high stereospecificity, particularly with sulfone derivatives, yielding exclusively the endo-configured diastereomers. capes.gov.brnih.gov The bicyclo[3.2.1]octane skeleton is a common feature in many pharmacologically important natural products, making this synthetic route particularly valuable. capes.gov.brnih.gov
Furthermore, nickel-catalyzed reactions have been applied in the total synthesis of complex natural products containing the bicyclo[3.2.1]octane core. For example, a Ni-catalyzed α-vinylation reaction was a key step in the construction of a bicyclo[3.2.1]octane fragment during the total synthesis of principinol D, a rearranged kaurane (B74193) diterpenoid. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Synthesis of this compound Derivatives
| Catalyst | Reaction Type | Substrate | Product Scaffold | Reference |
| Palladium | Asymmetric Tandem Heck/Carbonylation | Cyclopentenes | Chiral Bicyclo[3.2.1]octanes | rsc.org |
| Palladium | Isomerization/Rearrangement | 2-Vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans | Bicyclo[3.2.1]octan-8-ones | capes.gov.brnih.gov |
| Nickel | α-Vinylation | Cyclohexenone derivative | Bicyclo[3.2.1]octane fragment | nih.gov |
Stereoselective and Enantioselective Synthetic Approaches
The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of stereoselective and enantioselective synthetic methods a critical goal in organic chemistry. Numerous strategies have been developed to control the three-dimensional arrangement of atoms in the synthesis of this compound compounds, which are prevalent in a wide array of natural products. nih.govnih.gov
Enantioselective synthesis of this compound systems has been achieved through various catalytic methods. For instance, the first enantioselective synthesis of (−)-cajanusine, a natural product containing a [4.2.0]bicyclooctane core, was accomplished using an enantioselective isomerization/stereoselective [2+2]-cycloaddition strategy. amazonaws.com This approach highlights the power of catalytic methods to construct complex, polycyclic systems with high levels of stereocontrol. amazonaws.com
In the realm of organocatalysis, domino Michael-aldol annulations have been employed for the stereocontrolled synthesis of bicyclo[3.2.1]octane derivatives. nih.gov Organocatalysis has also enabled efficient enantioselective routes to optically enriched bicyclo[3.2.1]octanes from achiral precursors, demonstrating a significant advancement in the synthesis of these important scaffolds. rsc.org
The synthesis of biologically active molecules often relies on stereoselective methods. A promising class of SGLT2 inhibitors featuring a unique dioxa-bicyclo[3.2.1]octane motif has been synthesized using an improved stereoselective route. illinois.edu A key step in this synthesis is a one-pot deprotection/cyclization that forms the bicyclic core with complete control of stereochemistry. illinois.edu Similarly, the enantioselective synthesis of (+)-zaragozic acid C, a potent squalene (B77637) synthase inhibitor, features the construction of a highly functionalized 2,8-dioxabicyclo[3.2.1]octane core. nih.gov
The development of these stereoselective and enantioselective strategies is crucial for accessing biologically relevant this compound compounds and for the exploration of their therapeutic potential.
Table 3: Examples of Stereoselective and Enantioselective Syntheses of this compound Derivatives
| Target/Product Scaffold | Key Synthetic Strategy | Stereochemical Outcome | Reference |
| (−)-Cajanusine ([4.2.0]bicyclooctane) | Enantioselective isomerization/stereoselective [2+2]-cycloaddition | Enantioselective | amazonaws.com |
| Bicyclo[3.2.1]octane derivatives | Domino Michael-aldol annulation | Stereocontrolled | nih.gov |
| Dioxa-bicyclo[3.2.1]octane SGLT2 inhibitor | One-pot deprotection/cyclization | Stereoselective | illinois.edu |
| (+)-Zaragozic Acid C (2,8-dioxabicyclo[3.2.1]octane) | Multi-step synthesis with stereocontrol | Enantioselective | nih.gov |
Reaction Mechanisms and Reactivity of Bicyclooctyl Systems
Bridgehead Reactivity in Bicyclooctyl Compounds
The reactivity at the bridgehead carbons of this compound compounds is a subject of considerable interest due to the geometric limitations imposed by the bicyclic structure. These limitations affect the formation and stability of reactive intermediates such as carbonium ions, free radicals, and carbanions.
The formation of a carbonium ion at a bridgehead position is energetically unfavorable due to the difficulty of achieving the preferred planar geometry of an sp2-hybridized carbocation within the rigid bicyclic framework. libretexts.orgyoutube.com This resistance to planarization is a key aspect of Bredt's Rule, which states that a double bond cannot be formed at a bridgehead position in a small bicyclic system because it would introduce excessive strain. libretexts.orgmdpi.com Consequently, reactions that proceed through a bridgehead carbonium ion intermediate are significantly slower than those involving analogous acyclic or non-bridgehead cyclic systems.
For instance, the solvolysis of 1-bromobicyclo[2.2.2]octane is considerably slower than that of tert-butyl bromide, highlighting the instability of the bicyclo[2.2.2]octyl bridgehead cation. nasa.gov The reactivity of bridgehead systems toward nucleophilic substitution is so low that highly reactive leaving groups, such as triflates, are often required to facilitate these reactions. nasa.gov
Despite their inherent instability, bridgehead carbonium ions can be generated under forcing conditions and have been studied extensively. researchgate.net Their reactivity is often characterized by rearrangements to more stable carbocationic intermediates. gla.ac.uk For example, the acetolysis of certain bicyclo[3.2.1]octyl derivatives involves the formation of bridged carbonium ions, which can undergo hydride shifts and skeletal rearrangements. gla.ac.uk The study of these reactions provides valuable insights into the structure and stability of these transient species. researchgate.net
| Compound | Relative Rate (k/kt-BuBr) |
|---|---|
| tert-Butyl bromide | 1 |
| 1-Bromobicyclo[2.2.2]octane | ~10-10 |
| 1-Bromobicyclo[2.2.1]heptane | ~10-13 |
Unlike carbocations, which strongly prefer a planar geometry, free radicals are more flexible and can adopt a pyramidal geometry. This makes the formation of a free radical at a bridgehead position less energetically demanding than the formation of a carbocation. stackexchange.commasterorganicchemistry.com However, the stability of bridgehead radicals is still influenced by the strain of the bicyclic system. researchgate.net
Studies have shown that free radical reactions can occur at the bridgehead positions of bicyclooctane systems. nasa.govcore.ac.uk For example, the relative rates of hydrogen abstraction from various bridgehead positions indicate that the stability of the resulting radical is dependent on the geometry and strain of the bicyclic framework. nasa.gov In general, the stability of bridgehead radicals increases with increasing ring size and flexibility, which allows for a more favorable, near-planar geometry at the radical center. researchgate.net
Computational studies have been employed to analyze the energies of a series of bicyclic bridgehead radicals. researchgate.net These studies have shown a strong correlation between the strain energies of the parent hydrocarbons and the corresponding bridgehead radicals, providing a quantitative measure of the electronic and steric effects on radical stability. researchgate.net
| Radical | Relative Stability Order |
|---|---|
| tert-Butyl | Most Stable |
| Bicyclo[3.3.1]nonan-1-yl | ↓ |
| Bicyclo[2.2.2]octan-1-yl | ↓ |
| Bicyclo[2.2.1]heptan-1-yl | Least Stable |
Carbanions, like free radicals, are generally more tolerant of non-planar geometries than carbocations. The central carbon in a simple carbanion is typically sp3 hybridized and adopts a tetrahedral geometry. Consequently, the formation of a carbanion at a bridgehead position is generally feasible. core.ac.uk
Reactions involving bridgehead carbanions, such as those generated from organometallic reagents or through deprotonation, proceed without the significant rate inhibitions seen in reactions involving bridgehead carbocations. core.ac.uksci-hub.se For example, 1-(arylsulfonyl)bicyclobutanes, which contain a highly strained bicyclic system, can be readily deprotonated at the bridgehead position to form carbanions that can then react with various electrophiles. sci-hub.se
However, the stability and reactivity of bridgehead carbanions can be influenced by the presence of adjacent functional groups that can delocalize the negative charge. In some cases, the formation of a bridgehead carbanion can lead to subsequent elimination reactions to form highly strained anti-Bredt alkenes. mdpi.com
Bridgehead Free Radical Generation and Stability
Rearrangement Processes in this compound Skeletons
The strained nature of this compound systems makes them prone to a variety of rearrangement reactions, which serve to relieve ring strain and lead to more stable molecular geometries. These rearrangements can involve the migration of hydrogen atoms (hydride shifts) or the reorganization of the carbon skeleton itself. gla.ac.uklookchem.comwikipedia.org
Hydride shifts are common rearrangement processes in carbocation chemistry, and they are frequently observed in this compound systems. gla.ac.uk These shifts involve the migration of a hydrogen atom with its pair of electrons to an adjacent or nearby electron-deficient center.
A notable example is the 1,3-hydride shift observed in the solvolysis of certain bicyclo[3.2.1]octylcarbinyl systems. gla.ac.uk In the bicyclo[2.2.2]octane framework, a rare nasa.govbeilstein-journals.org-type intramolecular hydride shift has also been documented. rsc.org The facility of these hydride shifts is often dependent on the specific stereochemistry of the substrate and the relative stabilities of the intermediate and resulting carbocations. gla.ac.uk For instance, in some bicyclo[3.2.1]octyl systems, a 4,6-hydride shift is a significant pathway. gla.ac.uk
In addition to hydride shifts, this compound skeletons can undergo more profound skeletal rearrangements, including ring expansions and contractions. gla.ac.ukwikipedia.orgchemistrysteps.com These rearrangements are often driven by the release of ring strain and the formation of a more stable carbocation.
For example, the solvolysis of 1-bicyclo[3.2.1]octylcarbinyl derivatives can lead to ring expansion, yielding substituted bicyclo[3.3.1]nonyl and bicyclo[3.2.2]nonyl products. gla.ac.uk These rearrangements are proposed to proceed through bridged carbonium ion intermediates. gla.ac.uk Conversely, ring contraction can also occur, for instance, in the acid-catalyzed rearrangement of a cycloheptyl alcohol to a six-membered ring derivative. chemistrysteps.com
The specific pathway of a skeletal rearrangement is highly dependent on the structure of the starting material and the reaction conditions. For instance, radical-initiated skeletal rearrangements of bicyclo[2.2.2] lactones have been shown to produce a variety of interesting rearranged products while maintaining the stereochemical integrity of the starting material. researchgate.net Tandem catalysis systems have also been developed to effect the ring expansion, contraction, and metathesis-polymerization of cycloalkanes like cyclooctane (B165968). rsc.org
Mechanisms of Carbocationic Rearrangements
Carbocationic rearrangements are fundamental in the chemistry of this compound systems, driven by the formation of more stable carbocation intermediates. libretexts.orgnumberanalytics.com These rearrangements often involve the migration of a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) to an adjacent positively charged carbon atom. numberanalytics.comlibretexts.org The driving force for these shifts is typically the conversion of a less stable carbocation (e.g., secondary) to a more stable one (e.g., tertiary) or the relief of ring strain. libretexts.orgmsu.edu
In bicyclic systems, the rigidity of the framework imposes specific stereoelectronic requirements for these rearrangements. The migrating group must be able to align with the empty p-orbital of the carbocation, a condition that is not always easily met in constrained structures. libretexts.orgmasterorganicchemistry.com
One of the most studied systems is the interconversion between bicyclo[2.2.2]octyl and bicyclo[3.2.1]octyl cations. During the solvolysis of 2-bicyclo[2.2.2]octyl derivatives, rearrangement to the bicyclo[3.2.1]octyl system is commonly observed. researchgate.net This is because the bicyclo[3.2.1]octane skeleton is generally more stable than the bicyclo[2.2.2]octane skeleton. cdnsciencepub.com For instance, the initially formed 2-bicyclo[2.2.2]octyl cation can rearrange via a Wagner-Meerwein shift to the more stable exo-2-bicyclo[3.2.1]octyl cation. researchgate.net
Studies have shown that the nature of the carbocation, whether it exists as a classical pair of rapidly equilibrating ions or as a nonclassical bridged ion, is a subject of ongoing investigation and depends on the specific this compound system. For example, the 2-norbornyl cation, a bicyclo[2.2.1]heptyl system, has been extensively studied for its nonclassical nature, which influences its rearrangement behavior. oup.comacs.org While not a this compound system, the principles of anchimeric assistance and nonclassical ion formation are relevant to understanding the reactivity of this compound cations. msu.eduoup.com In some bicyclo[3.2.1]octyl systems, nonclassical bridged ion intermediates have been proposed to explain the stereochemical outcomes of solvolysis reactions. acs.org
The mechanism of rearrangement can be either stepwise, involving a discrete carbocation intermediate, or concerted, where the migration occurs simultaneously with the departure of the leaving group. numberanalytics.com The specific pathway is influenced by the structure of the substrate, the reaction conditions, and the stability of the potential carbocationic intermediates. numberanalytics.com For example, anchimeric assistance, where a neighboring group participates in the ionization step, can lead to a concerted rearrangement. msu.edu
Table 1: Examples of Carbocationic Rearrangements in this compound Systems
| Starting System | Intermediate Cation(s) | Rearranged Product System | Driving Force |
| Bicyclo[2.2.2]octyl | Bicyclo[2.2.2]octyl cation | Bicyclo[3.2.1]octyl | Increased stability of the bicyclo[3.2.1] skeleton. cdnsciencepub.com |
| Bicyclo[3.2.1]octyl | Bicyclo[3.2.1]octyl cation | Bicyclo[3.3.1]nonyl (in larger systems) | Relief of strain, formation of a more stable carbocation. acs.org |
| Neopentyl-type this compound | Primary carbocation | Tertiary carbocation | Increased carbocation stability. gla.ac.uk |
Substitution Reactions
Nucleophilic Substitution Pathways (SN1, SN2)
Nucleophilic substitution reactions in this compound systems can proceed through either SN1 or SN2 pathways, with the operative mechanism being highly dependent on the structure of the substrate, particularly the position of the leaving group.
The SN1 mechanism , which involves the formation of a carbocation intermediate, is common for substrates where the leaving group is at a secondary or tertiary position, and particularly at a bridgehead position. masterorganicchemistry.comoup.com Bridgehead carbons in this compound systems, such as the C1 position in bicyclo[2.2.2]octane, are sterically hindered from backside attack, making the SN2 pathway impossible. Therefore, substitution at bridgehead positions occurs exclusively through an SN1 mechanism, provided a carbocation can be formed. The stability of the resulting bridgehead carbocation is a critical factor in the reaction rate.
The SN2 mechanism requires a backside attack by the nucleophile, which inverts the stereochemistry at the reaction center. This pathway is generally disfavored at the bridgehead positions of this compound systems due to the rigid, cage-like structure that prevents the necessary approach of the nucleophile. For non-bridgehead positions, the feasibility of an SN2 reaction depends on the steric accessibility of the carbon atom bearing the leaving group. In many cases, even for non-bridgehead positions, steric hindrance from the bicyclic framework can significantly slow down or prevent SN2 reactions.
Solvolysis reactions of this compound derivatives, such as tosylates, are often used to study these substitution pathways. For instance, the solvolysis of 2-bicyclo[2.2.2]octyl tosylate proceeds through an SN1 mechanism, often accompanied by rearrangement to the more stable bicyclo[3.2.1]octyl system. acs.org
Steric and Electronic Influences on Substitution Mechanisms
Steric and electronic factors play a crucial role in dictating the preferred substitution pathway in this compound systems.
Steric Influences: The rigid, three-dimensional structure of this compound rings creates significant steric hindrance that can influence reaction rates and mechanisms.
Bridgehead Reactivity: As mentioned, bridgehead positions are highly unreactive in SN2 reactions due to the impossibility of backside attack. The rate of SN1 reactions at bridgehead positions is also highly dependent on the ability of the bicyclic system to accommodate the planar geometry of the resulting carbocation. Systems that are more flexible can more easily form a bridgehead carbocation.
Exo/Endo Reactivity: For non-bridgehead positions, the accessibility of the reaction center is different for exo and endo isomers. The exo face is generally more open and accessible to incoming nucleophiles, while the endo face is more sterically hindered by the rest of the bicyclic framework. This difference in steric accessibility can lead to significant rate differences between exo and endo substrates in both SN1 and SN2 reactions.
Electronic Influences: Electronic effects, transmitted through the rigid bicyclic framework, can also have a profound impact on substitution reactions.
Inductive Effects: Electron-withdrawing or electron-donating substituents on the bicyclic framework can influence the stability of carbocation intermediates in SN1 reactions. For example, an electron-withdrawing group can destabilize a developing positive charge, slowing down the rate of an SN1 reaction.
Anchimeric Assistance: Neighboring group participation, or anchimeric assistance, is an important electronic effect in bicyclic systems. A suitably located and oriented neighboring group can participate in the ionization step of an SN1 reaction, leading to rate enhancement and stereochemical control. msu.edu This participation often results in the formation of a bridged, nonclassical carbocation. For example, the solvolysis of exo-2-norbornyl tosylate is significantly faster than that of its endo isomer due to the participation of the C1-C6 sigma bond in stabilizing the developing carbocation. Similar effects can be observed in this compound systems.
Elimination Reactions
E1 and E2 Elimination Pathways
Elimination reactions in this compound systems, leading to the formation of a double bond, can occur via E1 or E2 mechanisms.
The E1 mechanism proceeds through a carbocation intermediate, the same intermediate as in the SN1 reaction. Therefore, E1 reactions often compete with SN1 reactions, especially at higher temperatures and with weakly basic nucleophiles. The formation of the carbocation is the rate-determining step, and the subsequent deprotonation of an adjacent carbon atom by a base (often the solvent) leads to the alkene product. Due to the potential for carbocation rearrangements, E1 reactions in this compound systems can lead to a mixture of alkene products, some with rearranged carbon skeletons.
The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. This mechanism has a strict stereoelectronic requirement: the proton being removed and the leaving group must be in an anti-periplanar arrangement. In the rigid framework of a this compound system, achieving this anti-periplanar geometry can be difficult or impossible for certain protons and leaving groups. This conformational constraint significantly influences the feasibility and regioselectivity of E2 reactions in these systems.
Bredt's Rule and Bridgehead Double Bond Formation Constraints
A critical principle governing elimination reactions in bicyclic systems is Bredt's Rule . This rule states that a double bond cannot be formed at a bridgehead carbon of a small bicyclic system because the resulting alkene would be too strained. The p-orbitals of the double bond must be parallel to overlap effectively, and in a bridgehead alkene, the rigid geometry of the bicyclic system would twist the double bond, preventing proper p-orbital overlap and introducing significant angle strain.
For this compound systems, Bredt's rule places severe constraints on the formation of bridgehead double bonds. For example, the formation of bicyclo[2.2.2]oct-1-ene via an elimination reaction is highly unfavorable due to the high degree of strain in the resulting bridgehead alkene. While not absolutely impossible, the formation of such strained alkenes requires forcing conditions and they are generally highly reactive and unstable.
The applicability of Bredt's rule is related to the size of the rings in the bicyclic system. As the rings become larger and more flexible, the strain associated with a bridgehead double bond decreases. However, for common this compound skeletons like bicyclo[2.2.2]octane and bicyclo[3.2.1]octane, Bredt's rule is a major factor controlling the outcome of elimination reactions, effectively preventing the formation of stable bridgehead alkenes under normal E1 or E2 conditions. Consequently, elimination reactions in these systems will favor the formation of non-bridgehead double bonds where possible.
Photochemical Reactions and Mechanisms
The rigid and strained frameworks of this compound systems make them intriguing subjects for photochemical studies. The absorption of light energy can induce a variety of transformations, including cycloadditions, rearrangements, and the formation of novel strained structures. These reactions often proceed through electronically excited states, leading to products that are not accessible via thermal pathways.
Research has demonstrated several key photochemical processes involving the formation or transformation of this compound skeletons. One significant area is photochemical cycloaddition. For instance, the irradiation of certain quinones in the presence of alkenes such as 2,3-dimethylbutadiene can yield bicyclo-octane derivatives. rsc.org Similarly, the intermolecular photochemical cycloaddition between maleic ester and cyclohexene (B86901) has been shown to produce diesters of the bicyclo[4.2.0]octane series. researchgate.netcdnsciencepub.com A notable feature in this latter reaction is the identification of derivatives with a trans-fused bicyclooctane system. cdnsciencepub.com
Photochemical rearrangements and isomerizations are also prevalent. The photolysis of acylsilanes incorporating a this compound group has been studied, leading to the formation of silenes. researchgate.net The subsequent reactions of these silene intermediates are highly dependent on the steric bulk of the substituents. researchgate.net Furthermore, photochemical methods are employed in the synthesis of complex polycyclic systems. For example, tricyclo[4.2.0.02,5]octane, a strained polycyclic hydrocarbon, can be synthesized through photochemical reactions of suitable precursors. ontosight.ai The reactivity of such strained molecules is of significant interest in organic synthesis. ontosight.ai
The synthesis of heteroatomic bicyclooctane systems can also be achieved photochemically. New diastereoisomeric 1-aza-bicyclo[3.3.0]octanes have been prepared using a photochemical process, with the different stereoisomers showing distinct biological activities. doi.org In another example, the photochemical rearrangement of alkanenitronate anions derived from bicyclic nitro compounds provides a pathway to 2-azabicyclo[3.2.1]octane hydroxamic acids. rsc.org These reactions highlight the utility of photochemistry in accessing complex molecular architectures that are of interest in medicinal chemistry. doi.orgrsc.org Theoretical studies on model bicyclic systems containing a cyclopropane (B1198618) ring have helped to elucidate the mechanisms of these photochemical rearrangements, indicating that intersystem crossing between singlet and triplet states is a crucial step in the reaction pathway. rsc.org
Table 1: Examples of Photochemical Reactions Involving this compound Systems
| Reaction Type | Reactants | Key this compound Product | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | 1,4-Naphthaquinone and 2,3-Dimethylbutadiene | A bicyclo-octane adduct | rsc.org |
| Cycloaddition | Maleic ester and Cyclohexene | Diesters of the bicyclo[4.2.0]octane series | researchgate.netcdnsciencepub.com |
| Rearrangement | Acylpolysilanes with a this compound group | Silenes which dimerize to 1,2-disilacyclobutanes | researchgate.net |
| Cyclization | Suitable bicyclic precursors | Tricyclo[4.2.0.02,5]octane | ontosight.ai |
| Cyclization/Rearrangement | Bicyclic nitro compounds (as nitronate anions) | 2-Azabicyclo[3.2.1]octane hydroxamic acids | rsc.org |
Organometallic Reaction Mechanisms Involving this compound Moieties
The interaction of this compound systems with metals has led to significant developments in catalysis and the synthesis of organometallic reagents. The this compound group can act as a bulky, rigid substituent on a ligand or be the target scaffold in a metal-catalyzed reaction.
This compound moieties are found in ancillary ligands for organometallic complexes used in polymerization catalysis. google.com These ligands coordinate to the metal center, influencing the catalytic activity and properties of the resulting polymer. google.com In a different context, the sterically crowded environment created by this compound-containing ligands has been utilized in fundamental organometallic studies. For instance, dimolybdenum and ditungsten complexes with M₂(O-1-4-pentyl[2.2.2]this compound)₆ structures have been synthesized and analyzed using Raman spectroscopy to study the metal-metal triple bond. nih.govacs.org
Metal-catalyzed reactions are also a powerful tool for constructing bicyclooctane frameworks with high stereoselectivity. A catalyst system formed from nickel(II) acetate (B1210297) (Ni(OAc)₂) and an enantiomerically pure diamine has been used to catalyze a cascade Michael-Henry reaction. nih.gov This process yields polyfunctionalized bicyclo[3.2.1]octane derivatives with up to four stereogenic centers in high yields and excellent enantioselectivities. nih.gov The mechanism involves the coordination of the reactants to the chiral nickel complex, which directs the stereochemical outcome of the C-C bond-forming steps.
The synthesis of organometallic reagents containing a this compound group is another important area. The preparation of Grignard reagents from sterically hindered bridgehead halides like 1-bicyclooctyl chloride can be challenging. bas.bg However, the use of magnesium activated by a catalytic amount of anthracene (B1667546) allows for the successful formation of the corresponding 1-bicyclooctylmagnesium chloride. bas.bg This highly active form of magnesium is crucial for the reaction to proceed. bas.bg
Furthermore, the field of C-H activation offers promising strategies for the direct functionalization of the typically unreactive C-H bonds of a this compound scaffold. u-tokyo.ac.jpwikipedia.org While specific examples directly on a simple bicyclooctane are part of ongoing research, the principles of C-H activation involve an organometallic catalyst that cleaves a C-H bond to form a metal-carbon intermediate, which can then be converted into a new functional group. wikipedia.orgpkusz.edu.cn This approach has the potential to streamline the synthesis of complex this compound derivatives. acs.org
Table 2: Selected Organometallic Reactions Involving this compound Systems
| Reaction Type | Metal/Catalyst | Substrate(s) | Key this compound Product/Species | Reference |
|---|---|---|---|---|
| Grignard Reagent Formation | Mg / Anthracene (cat.) | 1-Bicyclooctyl chloride | 1-Bicyclooctylmagnesium chloride | bas.bg |
| Cascade Reaction | Chiral diamine-Ni(OAc)₂ complex | Diones and nitroalkenes | Polyfunctionalized bicyclo[3.2.1]octane derivatives | nih.gov |
| Ligand Synthesis | Mo or W | 1-4-pentyl[2.2.2]bicyclooctanol | M₂(O-1-4-pentyl[2.2.2]this compound)₆ complexes | nih.govacs.org |
| Polymerization | Erbium or other metals | Ancillary ligands with this compound groups | Ancillary ligand-metal coordination complexes | google.com |
Stereochemistry and Conformational Analysis of Bicyclooctyl Systems
Conformational Dynamics and Isomerism
Bicyclooctyl systems are not static; they undergo various conformational changes. The nature and facility of these changes are dictated by the specific bicyclic framework.
The individual rings within a this compound system attempt to adopt their lowest energy conformations, typically a chair form for a six-membered ring. However, the constraints of the bicyclic structure can force rings into less stable conformations, such as the boat or twist-boat forms. For instance, in bicyclo[2.2.2]octane, the cyclohexane (B81311) rings are compelled to adopt a boat conformation. spcmc.ac.in
Some this compound systems exhibit a phenomenon known as pseudorotation, a process where the molecule undergoes a conformational change that appears like a rotation of the entire molecule, but without any actual angular momentum. wikipedia.org This is particularly observed in systems containing flexible rings, allowing for the interconversion between various boat and chair-like conformations. For example, studies on fluorinated cyclooctane (B165968) derivatives have shown that at low temperatures, they prefer a boat-chair conformation, but at higher temperatures, pseudorotation within the boat-chair series becomes rapid. researchgate.net
A unique form of isomerism observed in certain bicyclic systems is in-out isomerism. This occurs when one of the bridges of the bicyclic system is long enough to allow a substituent or a lone pair of electrons at a bridgehead position to be oriented either inside or outside the molecular cavity. iupac.org This type of isomerism is a conformational feature rather than a configurational one. cas.cz The stability of in- and out-isomers is dependent on the size and flexibility of the bicyclic rings; larger and more flexible bridges decrease the energy difference between the isomers. cas.cz While more common in larger macrobicyclic systems, pseudo-in,out-isomerism can be observed in smaller bicyclic systems if one chain is significantly longer and more flexible. cas.cz
Chair-Boat Interconversions and Pseudorotation
Strain Energy and its Influence on Conformation and Reactivity
The deviation from ideal bond angles and distances in this compound systems results in internal energy known as strain energy. wikipedia.org This strain significantly influences the molecule's preferred conformation and its chemical reactivity.
Two primary contributors to ring strain are angle strain and torsional strain. libretexts.org Angle strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. saskoer.ca Torsional strain, on the other hand, results from the eclipsing of bonds on adjacent atoms. saskoer.ca In this compound systems, the rigid structure often prevents the molecule from adopting a conformation that minimizes both types of strain simultaneously. For example, the planar configuration of cyclohexane would have significant angle strain and eclipsed hydrogens, making it unstable. libretexts.org The total strain energy in a bicyclic system is often considered the sum of the strain in the individual rings, although the fusion of the rings can sometimes introduce additional strain. wikipedia.org
Table 1: Calculated Strain Energies of Selected Bicyclic and Monocyclic Systems
| Compound | Strain Energy (kcal/mol) |
| Bicyclobutane | 63.9 wikipedia.org |
| Cyclopropane (B1198618) | 27.5 wikipedia.org |
| Cyclobutane | 26.3 wikipedia.org |
| Cyclooctyne | 17.9 (relative to Z-cyclooctene) nih.gov |
| 3,3-Difluorocyclooctyne (DIFO) | 17.3 nih.gov |
This table presents calculated strain energies for a selection of cyclic and bicyclic compounds to provide context for the strains present in this compound systems.
Angle Strain and Torsional Strain in this compound Systems
Stereochemical Outcomes in this compound Reactions
The rigid stereochemistry of this compound systems plays a critical role in directing the outcomes of chemical reactions. The fixed spatial arrangement of substituents and the inherent strain in the molecule can lead to highly stereoselective or stereospecific transformations. masterorganicchemistry.com
In a stereoselective reaction, one stereoisomer is formed preferentially over others. masterorganicchemistry.com The stereochemical features of the this compound framework can dictate the facial selectivity of an incoming reagent, leading to the preferential formation of one diastereomer. For example, the SmI2-mediated transannular ketone-olefin coupling of cyclooctene (B146475) derivatives proceeds with high diastereoselectivity, where the stereochemical outcome is governed by the substituents occupying the sterically more favorable quasi-axial position in the transition state. nih.gov
A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com The constrained nature of many this compound systems means that certain reaction mechanisms can only proceed through a specific stereochemical pathway. The stereochemistry of the peroxy radical in 2,4-dimethyloxetane, a cyclic ether, determines which isomerization pathways are possible and significantly impacts the products formed. rsc.org Similarly, palladium-catalyzed allylic alkylations on certain bicyclic lactones can be diastereodivergent, meaning that by changing the catalyst, one can selectively form different stereoisomeric products from the same starting material. nih.gov
Diastereoselectivity and Enantioselectivity Studies
Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. msu.edu It is further classified into diastereoselectivity (favoring one diastereomer) and enantioselectivity (favoring one enantiomer). iupac.org In the context of this compound systems, the inherent rigidity of the fused rings often leads to high levels of stereocontrol in chemical transformations.
Recent research has focused on leveraging this property for asymmetric synthesis. For instance, organocatalytic approaches have been developed for the enantioselective synthesis of bicyclo[3.2.1]octanes from achiral starting materials. researchgate.net These methods often involve cascade reactions where multiple stereocenters are set in a single synthetic operation with high levels of diastereoselectivity and enantioselectivity. mdpi.comnih.gov
One notable example is the use of chiral catalysts to control the formation of specific stereoisomers in cycloaddition reactions to form this compound cores. rsc.org The catalyst creates a chiral environment that favors one reaction pathway over others, leading to an excess of one enantiomer. Computational studies are often employed alongside experimental work to understand the transition states and the origins of the observed stereoselectivity. nih.gov The diastereoselectivity in such reactions can be influenced by the substitution pattern on the reactants, with different substituents leading to varying ratios of exo- and endo-cycloadducts. nih.gov
Table 1: Examples of Stereoselective Reactions in this compound Systems
| Reaction Type | Catalyst/Reagent | This compound System | Stereoselectivity | Reference |
| Double Michael Addition | Base | Bicyclo[3.2.1]octane | High diastereoselectivity | rsc.org |
| Radical Cascade Bicyclization | Co(II)-based catalyst | Cyclopropane-fused tetrahydrofuran | Excellent enantioselectivity and diastereoselectivity | nih.gov |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Spiro[indoline-3,2′-pyrrolidine] | High diastereoselectivity | nih.gov |
| Diels-Alder Reaction | Chiral Lewis Acid | Bicyclo[2.2.2]octane | High enantioselectivity | nih.gov |
Stereochemical Control in Synthesis
The ability to control stereochemistry is a cornerstone of modern organic synthesis, particularly in the preparation of complex molecules like natural products and pharmaceuticals. This compound systems, with their well-defined and rigid conformations, serve as excellent templates for stereocontrolled synthesis.
The synthesis of substituted bicyclo[3.2.1]octanes often relies on reactions that proceed with a high degree of stereochemical control. For example, the double Michael addition of nucleophiles to cyclic dienones can produce bicyclo[3.2.1]octane-3-ones with specific stereochemistry at the bridgehead and other positions. researchgate.netrsc.org The stereochemical outcome of such reactions can often be predicted based on the preferred transition state geometries.
Radical cyclizations have also emerged as a powerful tool for the stereoselective construction of bicyclo[3.2.1]octane frameworks. nih.gov By carefully choosing the starting materials and reaction conditions, it is possible to control the formation of specific diastereomers. nih.gov In some cases, chiral auxiliaries are employed to induce enantioselectivity, leading to the formation of enantiopure bicyclic products. nih.gov The development of new synthetic methods continues to enhance the ability to access a wide range of stereochemically defined this compound derivatives. researchgate.netsemanticscholar.org
Influence of Substituents on Conformation and Reactivity
The conformation of a this compound system, which describes the spatial arrangement of its atoms, can be significantly influenced by the presence of substituents. These substituents can introduce steric and electronic effects that alter the stability of different conformations and, consequently, the reactivity of the molecule. numberanalytics.com
The reactivity of substituted this compound systems is a direct consequence of their conformation. For instance, in elimination reactions of substituted halocyclohexanes, the reaction rate is highly dependent on the ability of the molecule to adopt a conformation where the leaving group and a beta-hydrogen are in an anti-periplanar arrangement. msu.edu Similarly, in this compound systems, the rigid framework dictates the possible orientations of substituents, thereby influencing which reaction pathways are favored. slideshare.net
The electronic properties of substituents also play a crucial role. doi.org Electron-withdrawing or electron-donating groups can alter the electron density at different parts of the this compound framework, affecting its reactivity towards electrophiles or nucleophiles. For example, the presence of an electron-withdrawing group can make a nearby double bond more susceptible to nucleophilic attack.
Theoretical and Computational Studies of Bicyclooctyl Compounds
Quantum Chemical Calculations (Ab Initio, DFT)
Quantum chemical methods, including ab initio and Density Functional Theory (DFT), are powerful tools for studying molecules at an electronic level. Unlike classical molecular mechanics, these methods explicitly consider the electronic motions and interactions, offering a more fundamental and often highly accurate description of molecular properties wustl.educompchems.comnih.gov. DFT, in particular, has become a method of choice in computational chemistry due to its balance of accuracy and computational efficiency, making it applicable to a wide range of chemical systems nih.govumk.plmongoliajol.info.
Geometry Optimization and Electronic Structure Analysis
One of the primary applications of quantum chemical calculations to bicyclooctyl compounds is geometry optimization. This process involves minimizing the molecule's energy as a function of its nuclear coordinates to determine the most stable three-dimensional arrangement, or equilibrium geometry compchems.comnih.govresearchgate.netmdpi.comacs.org. For complex polycyclic systems like bicyclooctyls, identifying these precise geometries is crucial for understanding their inherent rigidity and potential for isomerism.
Beyond geometry, ab initio and DFT methods enable a detailed analysis of the electronic structure. This includes examining electron density distributions, molecular orbitals (such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)), and charge distributions nih.govumk.plresearchgate.netnih.govarxiv.org. Such analyses provide fundamental insights into the compound's reactivity, stability, and intermolecular interactions. For instance, understanding the electronic properties at bridgehead positions in this compound systems can be critical for predicting reaction pathways or the stability of radical intermediates researchgate.net.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are extensively used to predict various spectroscopic parameters, which are vital for the characterization and identification of this compound compounds. These predictions can include vibrational frequencies (for Infrared (IR) spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and rotational constants (for rotational spectroscopy) nih.govmdpi.comrsc.orgmpg.demdpi.com.
The accuracy of these theoretical predictions is often high, allowing them to guide and support experimental spectroscopic measurements, especially for novel or complex this compound derivatives mdpi.commdpi.com. For example, computed vibrational frequencies can aid in assigning bands in an IR spectrum, while predicted rotational constants can help in the analysis of microwave spectra, confirming the molecular structure and conformation.
Analysis of Bonding Characteristics
Quantum chemistry provides profound insights into the nature of chemical bonds within this compound structures. Methods such as Natural Bond Orbital (NBO) analysis and bond order calculations allow for the quantification of electron delocalization, the strength of covalent bonds, and the interplay between electrostatic and covalent contributions to interactions mongoliajol.infomdpi.comcore.ac.uknih.govarxiv.org.
Molecular Mechanics and Force Field Calculations
Molecular mechanics (MM) is a computational approach that treats atoms as classical particles connected by springs, representing chemical bonds. It calculates the energy of a system based on the nuclear positions only, ignoring electronic motions wustl.educompchems.comfiveable.me. This classical approximation makes MM significantly faster than quantum mechanical methods, enabling the study of larger molecular systems and the extensive exploration of conformational space wustl.educompchems.com. The accuracy of MM calculations relies heavily on the quality and parameterization of the "force field," which defines the mathematical functions and parameters describing the interactions between atoms fiveable.meuci.edu. Popular force fields include MM2, MM3, MMFF, and OPLS-AA uci.edunih.govucsb.eduwebmo.netnih.govresearchgate.net.
Conformational Energy Minimization
Conformational analysis, which involves exploring energetically favorable spatial arrangements (conformations) of a molecule, is a key application of molecular mechanics iupac.org. MM is used to perform conformational energy minimization, where the steric energy of a molecule is calculated and then adjusted to find local energy minima, corresponding to stable conformers compchems.comuci.edunih.govucsb.eduresearchgate.netijcsit.com.
For this compound compounds, which often exhibit limited conformational flexibility due to their rigid ring systems, molecular mechanics can efficiently identify accessible conformations and their relative energies. This is particularly useful for understanding the preferred spatial arrangements and how they might influence physical and chemical properties. Minimization procedures typically involve algorithms like steepest descent or Newton-Raphson methods to reach an energy minimum nih.govucsb.eduijcsit.com.
Strain Energy Calculations and Analysis
Strain energy is a critical property for polycyclic compounds like bicyclooctyls, as their constrained geometries often lead to significant internal strain. Molecular mechanics is a common method for calculating and analyzing this strain energy, which is typically defined as the difference in energy between a strained molecule and an idealized, unstrained reference structure researchgate.netresearchgate.netwebmo.netunipd.it.
Studies have employed molecular mechanics, such as with the MM2 force field, to assess the relative strain energies in bicyclic systems, including those related to this compound structures researchgate.netresearchgate.net. For instance, the strain energy of 1-borabicyclo[2.2.2]octane, a derivative structurally related to this compound, has been estimated using computational methods researchgate.net. The ability of molecular mechanics to quickly estimate strain energies makes it a valuable tool for designing or predicting the stability of novel this compound derivatives.
Table 1: Overview of Computational Methods and Their Applications to this compound Compounds
| Method Type | Key Applications | Advantages | Limitations |
| Quantum Chemical | Geometry Optimization, Electronic Structure, Spectroscopic Parameter Prediction, Bonding Analysis | High accuracy, accounts for electronic effects, provides fundamental insights | Computationally intensive, less suitable for very large systems |
| Molecular Mechanics | Conformational Analysis, Strain Energy Calculation | Computationally efficient, suitable for large systems, explores conformational space | Relies on empirical parameters, less accurate for electronic properties, cannot describe bond breaking/formation |
Table 2: Example of Calculated Strain Energies in Related Bicyclic Systems
| Compound Class (Example) | Method Used (Example) | Strain Energy (kcal/mol) (Example) | Reference |
| 1-Borabicyclo[2.2.2]octane derivatives | MP2/6-31+G(d)//MP2/6-31G(d) with B3LYP/6-31G(p) thermodynamic corrections | ~27 (for 1-boraadamantane) | researchgate.net |
Note: The strain energy value for 1-borabicyclo[2.2.2]octane is inferred from the reference which states "high ring strain energy of 1 (SE = 27 kcal/mol) as compared to that of 1-boraadamantane (2, SE = 16.5 kcal/mol)" where '1' refers to 1-borabicyclo[2.2.2]octane. researchgate.net
Advanced Spectroscopic Characterization Methodologies for Bicyclooctyl Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy.libretexts.orgwikipedia.orgrsc.orgnih.govmt.comut.eeionicviper.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of bicyclooctyl derivatives. wikipedia.orgrsc.org It provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. wikipedia.orgrsc.org
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer primary information about the chemical shifts and coupling constants of the nuclei present in a this compound compound. emerypharma.comomicsonline.org However, due to the often-complex and overlapping signals in these spectra, two-dimensional (2D) NMR techniques are crucial for unambiguous structure determination. omicsonline.orgresearchgate.net
Several 2D NMR experiments are routinely employed for the structural elucidation of this compound compounds: omicsonline.orgweebly.com
Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically through two or three bonds, helping to identify adjacent protons in the bicyclic framework. emerypharma.com
Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system, identifying all protons that are part of a continuous network of couplings. ipb.pt
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C, providing a direct link between the proton and carbon skeletons of the molecule. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range correlations (typically over two or three bonds) between protons and heteronuclei. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the this compound structure. emerypharma.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. The observation of NOE cross-peaks indicates that two protons are close in space, which is invaluable for determining the stereochemistry and conformation of the this compound ring system. researchgate.netipb.pt
Table 1: Common 2D NMR Techniques for this compound Structure Elucidation
| Technique | Information Provided | Application in this compound Compounds |
|---|---|---|
| COSY | ¹H-¹H correlations through bonds (2-3 bonds) | Identifies neighboring protons in the ring system. |
| TOCSY | ¹H-¹H correlations within a spin system | Maps out entire proton networks within the bicyclic framework. |
| HSQC | ¹H-X correlations (direct, one-bond) | Assigns protons to their directly attached carbons or other heteronuclei. |
| HMBC | ¹H-X correlations (long-range, 2-3 bonds) | Connects different parts of the molecule and identifies quaternary centers. |
| NOESY | ¹H-¹H correlations through space | Determines relative stereochemistry and conformational preferences. |
This compound systems can exhibit a range of dynamic processes, including ring inversions and rotations around single bonds. Dynamic NMR (DNMR) is a powerful technique used to study these conformational changes and to determine the energy barriers associated with them. montana.educopernicus.orgmdpi.com
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. montana.edu At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, leading to broadening of the signals. At the coalescence temperature (Tc), the individual signals merge into a single, broad peak. Further increases in temperature result in a sharpening of this averaged signal. mdpi.com
From the coalescence temperature and the chemical shift difference between the exchanging sites, the rate constant for the dynamic process can be calculated. This, in turn, allows for the determination of the Gibbs free energy of activation (ΔG‡), which represents the rotational or conformational barrier. nih.govmdpi.com This information is crucial for understanding the flexibility and conformational preferences of this compound compounds. copernicus.org
While solution-state NMR is more common for organic molecules, solid-state NMR (ssNMR) provides invaluable information for characterizing this compound compounds in the solid phase. preprints.orgwikipedia.org This is particularly important for studying crystalline materials, polymers incorporating this compound units, and insoluble compounds. wikipedia.orgnih.gov
Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that broaden the signals in solid samples, leading to higher resolution spectra. wikipedia.orgmst.edunih.gov Cross-Polarization (CP) is often used to enhance the signal of less abundant nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. wikipedia.org
Solid-state NMR can provide information on:
Polymorphism: Different crystalline forms of a this compound compound will give distinct ssNMR spectra.
Conformation in the solid state: The conformation adopted by the molecule in the crystal lattice can be determined.
Intermolecular interactions: Proximity between molecules in the solid state can be probed.
Dynamic NMR for Conformational Analysis and Rotation Barriers
Vibrational Spectroscopy (IR and Raman).nih.govmt.comut.eeionicviper.orguni-siegen.delibretexts.org
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. photothermal.comedinst.com These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and functional groups. edinst.com
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration leads to a change in the molecule's dipole moment. edinst.com Raman spectroscopy, on the other hand, involves the inelastic scattering of light, and a vibration is Raman active if it causes a change in the molecule's polarizability. edinst.com
For this compound compounds, IR and Raman spectroscopy are instrumental in:
Identifying Functional Groups: The presence of characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), amine (-NH), or cyano (-C≡N) groups attached to the this compound core can be readily identified by their characteristic absorption or scattering frequencies. libretexts.org
Confirming the Bicyclic Skeleton: The C-H and C-C stretching and bending vibrations of the this compound framework give rise to a complex pattern of bands in the "fingerprint region" (typically below 1500 cm⁻¹) of the spectrum, which is unique to the specific isomer. wiley.com
Distinguishing between Conformers: Different conformers of a this compound derivative can sometimes be distinguished by subtle shifts in their vibrational frequencies, particularly in the low-frequency region where skeletal vibrations occur.
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) | Appearance |
|---|---|---|---|
| O-H (Alcohols) | Stretching | 3200-3600 | Strong, broad |
| C=O (Ketones/Aldehydes) | Stretching | 1700-1740 | Strong, sharp |
| C-O (Ethers/Alcohols) | Stretching | 1050-1250 | Strong |
| N-H (Amines) | Stretching | 3300-3500 | Medium, can be sharp or broad |
| C≡N (Nitriles) | Stretching | 2220-2260 | Medium, sharp |
| C-H (Alkanes) | Stretching | 2850-3000 | Strong |
Vibrational spectroscopy can be a powerful tool for monitoring chemical reactions and elucidating reaction mechanisms involving this compound compounds. researchgate.netresearchgate.netdtic.mil By acquiring spectra at different stages of a reaction, it is possible to:
Monitor the disappearance of reactants and the appearance of products: The decrease in intensity of vibrational bands corresponding to the starting materials and the simultaneous increase in intensity of bands corresponding to the products can be tracked over time to determine reaction kinetics.
Detect reaction intermediates: In some cases, transient intermediates may be observed, providing direct evidence for a proposed reaction pathway.
Study Isotope Effects: By using isotopically labeled reactants (e.g., substituting hydrogen with deuterium), changes in the vibrational frequencies can confirm which bonds are broken or formed during the reaction. This is particularly useful in mechanistic studies of elimination or rearrangement reactions involving this compound systems.
The combination of these advanced spectroscopic methods provides a comprehensive picture of the structure, conformation, and reactivity of this compound compounds, which is essential for their application in various fields of chemistry.
Functional Group Identification and Conformational Insights
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of this compound compounds, as well as for gaining structural insights through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the molecular formula of a compound. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS can measure mass with high accuracy, typically to four decimal places or more. libretexts.org This precision allows for the differentiation of compounds that have the same nominal mass but different elemental compositions. libretexts.orgnih.gov
The ability to distinguish between minute mass differences is due to the fact that the exact mass of an isotope is not an integer value (relative to ¹²C at 12.0000 amu). libretexts.orgmsu.edu For instance, ¹⁶O has an exact mass of 15.9949 amu, and ¹⁴N is 14.0031 amu. libretexts.org This subtle variation enables HRMS to distinguish between different molecular formulas that would appear identical at low resolution.
The accurate mass measurement provided by HRMS, often combined with the analysis of isotopic patterns, allows for the confident assignment of a molecular formula to an unknown this compound compound. nih.gov Vendor software can utilize this data to predict possible formulas, significantly narrowing down the potential structures. nih.gov
Table 1: Hypothetical High-Resolution Mass Data for a this compound Derivative
| Observed m/z | Proposed Formula | Calculated Exact Mass | Mass Difference (ppm) |
| 210.1568 | C₁₃H₂₂O₂ | 210.1569 | -0.5 |
| 210.1568 | C₁₂H₂₀N₂O | 210.1576 | -3.8 |
| 210.1568 | C₁₄H₂₄ | 210.1878 | -147.5 |
This table illustrates how a high-resolution mass measurement can differentiate between possible molecular formulas with the same nominal mass.
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original this compound compound. chemguide.co.uk The fragmentation process is influenced by the stability of the resulting carbocations and neutral radicals. chemguide.co.uk
For bicyclic systems like bicyclooctanes, the fragmentation is often directed by the ring structure and any functional groups present. The cleavage of C-C bonds is a common fragmentation pathway. msu.edu The resulting fragment ions can provide information about the substitution patterns and the nature of the bicyclic core. tutorchase.com For instance, the loss of specific neutral molecules, such as water (m/z 18) from an alcohol-substituted this compound compound, can be a diagnostic peak. tutorchase.comsavemyexams.com
The analysis of these fragmentation patterns, often aided by comparison to spectral libraries or by conducting tandem mass spectrometry (MS/MS) experiments, is a cornerstone of structural elucidation for novel this compound derivatives. tutorchase.comkg.ac.rs
Table 2: Common Neutral Losses Observed in Mass Spectrometry
| Neutral Loss (amu) | Corresponding Fragment |
| 18 | H₂O |
| 28 | CO or C₂H₄ |
| 29 | CHO or C₂H₅ |
| 43 | C₃H₇ |
| 44 | CO₂ |
This table shows common neutral molecules that can be lost during fragmentation, providing clues to the functional groups present in the parent molecule. savemyexams.com
High-Resolution Mass Spectrometry for Molecular Formula Determination
X-ray Crystallography and Diffraction Studies
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It works by diffracting a beam of X-rays off the ordered array of atoms in a crystal. libretexts.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise positions of the atoms and the lengths and angles of the chemical bonds. wikipedia.org
For this compound compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of their structure, including their stereochemistry. nih.gov This technique is particularly valuable for confirming the conformation of the bicyclic rings and the relative orientation of substituents, which can be challenging to determine by spectroscopic methods alone. researchgate.net
Table 4: Example of Crystallographic Data for a this compound Compound
| Parameter | Value |
| Compound | Hypothetical Bromo-bicyclooctanol |
| Formula | C₈H₁₃BrO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |
| α = 90°, β = 105.5°, γ = 90° | |
| Volume | 819.4 ų |
This table presents a hypothetical set of unit cell parameters for a this compound derivative, as would be determined by X-ray crystallography.
Advanced Spectroscopic Techniques for Surface Analysis (e.g., XPS, Auger)
When this compound compounds are part of a surface layer, thin film, or nanomaterial, specialized surface-sensitive techniques are required for their characterization.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a quantitative spectroscopic technique that analyzes the elemental composition and chemical state of the elements within the top 1-10 nm of a material's surface. wikipedia.orgcarleton.edu It works by irradiating a surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. libretexts.org The binding energy of these electrons is characteristic of the element and its oxidation state, providing detailed information about the surface chemistry of materials containing this compound moieties. carleton.edu
Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides elemental composition of the near-surface region (top 3-10 nm). eag.com AES uses a primary electron beam to excite atoms, which then relax through the emission of Auger electrons with characteristic kinetic energies. eag.com It is particularly sensitive to lighter elements (except H and He) and can be used to create elemental maps of a surface. wikipedia.orgcarleton.edu While less commonly used for pure organic compounds due to potential beam damage, AES can be valuable for analyzing this compound-containing layers on inorganic substrates or in composite materials. carleton.edu
Table 5: Comparison of Surface Analysis Techniques
| Technique | Probe | Detected Particle | Information Provided | Analysis Depth |
| XPS | X-rays | Photoelectrons | Elemental composition, chemical state | ~1-10 nm |
| AES | Electrons | Auger Electrons | Elemental composition, spatial distribution | ~3-10 nm |
Applications of Bicyclooctyl Frameworks in Chemical Science and Technology
Bicyclooctyl-Containing Polymers and Polymer Additives
The incorporation of bicyclic structures into polymers can significantly alter their physical and chemical properties. Three-dimensional bicyclic compounds, including those with a this compound skeleton, have been used as both polymer building blocks (monomers) and additives. core.ac.uk The rigid nature of the this compound group can enhance the thermal stability and mechanical strength of a polymer chain.
As additives, these compounds can serve various functions to improve the performance of plastics and rubbers. core.ac.ukoregonstate.edu For instance, they can act as heat stabilizers, antioxidants, or processing aids. oregonstate.edunih.gov The addition of bicyclic moieties can improve properties such as color stability in materials like PVC. nih.gov One specific example of a this compound-containing monomer is this compound methacrylate, which can be polymerized to form acrylic resins.
The function of the this compound unit in these applications is primarily to introduce rigidity and bulk, which can disrupt polymer chain packing or, conversely, create more ordered structures, depending on the specific polymer and the nature of the substitution on the this compound framework.
Table 1: Applications of this compound Moieties in Polymers
| Application Type | Role of this compound Unit | Polymer System Example |
|---|---|---|
| Monomer | Provides rigidity and thermal stability to the polymer backbone. | Acrylic Thermoplastic Resins |
Role in Liquid Crystalline Materials
The rigid, well-defined geometry of the this compound ring system makes it a valuable component in the design of liquid crystalline materials. acs.org Liquid crystals are phases of matter with properties intermediate between those of conventional liquids and solid crystals. The molecules that form these phases, known as mesogens, typically consist of a rigid core and flexible terminal chains.
The this compound unit is incorporated as part of the rigid core in some mesogens. acs.orggoogle.com Research has shown that the inclusion of this compound rings in the core structure of apolar bimesogens can promote the formation of the twist-bend nematic (NTB) phase. acs.org The NTB phase is a unique nematic phase characterized by a heliconical arrangement of the constituent molecules. The presence of the this compound unit, alongside other rings like phenyl or cyclohexyl, influences the molecular shape and intermolecular interactions that give rise to this complex liquid crystalline behavior. acs.orggoogle.com
Table 2: this compound Units in Liquid Crystal Design
| Liquid Crystal Type | Role of this compound Unit | Observed Phase |
|---|---|---|
| Apolar Bimesogens | Component of the rigid molecular core. acs.org | Twist-Bend Nematic (NTB) acs.org |
Applications in Fuel and Lubricant Chemistry
The use of this compound frameworks in fuel and lubricant chemistry is a less common and not as extensively documented application compared to their roles in polymers or liquid crystals. core.ac.uk However, bicyclic compounds have been explored for potential use as fuel additives and components in synthetic lubricants. core.ac.uk
Patents have listed "bicyclo octane" as a potential component for fuel additive compositions, although specific performance data or detailed formulations are not extensively described in public literature. epo.orgmsp.energy In the context of fuel additives, such saturated cyclic hydrocarbons could potentially influence properties like lubricity, stability, or combustion characteristics. researchgate.net
In the field of lubricants, research has been conducted on bridged bicyclic polymers as potential synthetic lubricants, though specific details on bicyclooctane-based polymers for this purpose are limited. researchgate.net The general principle is that the controlled structure and stability of bicyclic compounds could lead to lubricants with desirable viscosity and thermal degradation properties.
Table 3: Potential Applications of this compound Compounds in Fuel and Lubricant Chemistry
| Application Area | Potential Role of this compound Compound | Supporting Evidence |
|---|---|---|
| Fuel Additives | Component in additive formulations. epo.orgmsp.energy | Mentioned in patent literature as a possible structural component. epo.orgmsp.energy |
Use as Ligands and Catalytic Components in Organic Synthesis
A significant application of the this compound framework is in the design of chiral ligands for asymmetric catalysis. organic-chemistry.org Chiral ligands are crucial for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. bu.edu The rigid bicyclo[2.2.2]octadiene skeleton, a specific type of this compound framework, has proven to be an excellent scaffold for creating effective chiral diene ligands. organic-chemistry.orgontosight.ai
These C₂-symmetric bicyclo[2.2.2]octadiene ligands, often abbreviated as bod*, have demonstrated high performance in various metal-catalyzed reactions. ontosight.ai For example, rhodium complexes of chiral bicyclo[2.2.2]octadiene ligands are highly effective catalysts for the asymmetric arylation of N-tosylarylimines, producing chiral diarylmethylamines with excellent enantioselectivity (up to 99% ee). bu.edu In many cases, these diene ligands show superiority in both catalytic activity and enantioselectivity compared to well-established chiral phosphine (B1218219) ligands. bu.eduontosight.ai
The straightforward and scalable synthesis of these enantiomerically pure ligands, starting from simple precursors like 2-cyclohexenone, further enhances their utility in modern organic synthesis. acs.orggoogle.com
Table 4: Bicyclo[2.2.2]octadiene (bod) Ligands in Asymmetric Catalysis*
| Ligand Example | Metal | Reaction Type | Key Feature |
|---|---|---|---|
| (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) | Rhodium (Rh) | Asymmetric arylation of imines. bu.edu | High enantioselectivity (up to 99% ee) and catalytic activity. bu.edu |
| (R,R)-Bn-bod* | Rhodium (Rh) | 1,4-addition of arylboronic acids to enones. organic-chemistry.org | Effective for both cyclic and linear substrates. organic-chemistry.org |
Structural Models for Strain and Reactivity Studies
The rigid and conformationally constrained nature of bicyclic systems makes them ideal models for studying fundamental concepts in physical organic chemistry, such as ring strain, reactivity, and the structure of reaction intermediates. nih.gov The bicyclo[3.3.1]nonane system, a close relative of bicyclooctane, is particularly noted for its use in these studies due to the steric strain between methylene (B1212753) groups at the C-3 and C-7 positions. cymitquimica.com
Bicyclooctane and its derivatives serve as platforms to investigate:
Strain Energy: The unique three-dimensional arrangement of atoms in bicyclic compounds leads to inherent strain (angle strain and torsional strain). Studying the thermodynamics of these molecules provides valuable data on how strain affects stability.
Bridgehead Reactivity: The reactivity of atoms at the bridgehead (fusion) positions is significantly influenced by the geometry of the bicyclic system. The stability of carbocations, radicals, or double bonds at a bridgehead position can be probed using this compound models.
Transannular Reactions: The proximity of non-adjacent atoms across the ring system can lead to unusual intramolecular reactions, known as transannular reactions. The fixed geometry of bicyclooctanes allows for detailed study of these effects. nih.gov
These fundamental studies, which use bicyclic frameworks as models, are crucial for developing predictive models of chemical reactivity that can be applied to more complex molecular systems. nih.gov
Table 5: this compound Frameworks in a_d_e_l_a_n_t_e_d Reactivity Studies
| Area of Study | Concept Investigated | Bicyclic System Example |
|---|---|---|
| Reaction Intermediates | Stability and properties of bridgehead radicals. | This compound radical |
| Conformational Analysis | Influence of conformation on reactivity and physical properties. nih.gov | Bicyclo[3.3.1]nonane derivatives nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
